Product packaging for Diisopropyl azelate(Cat. No.:CAS No. 6946-84-5)

Diisopropyl azelate

Cat. No.: B13780241
CAS No.: 6946-84-5
M. Wt: 272.38 g/mol
InChI Key: MCQNUBHLBYBDRS-UHFFFAOYSA-N
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Description

Contextualization within Ester Chemistry Research

Esters, characterized by the functional group of a carbonyl center adjacent to an ether linkage, are a cornerstone of organic chemistry. Research in this area is vast and continually evolving, driven by the quest for novel synthesis methods, improved catalytic processes, and the development of esters with tailored properties for specific applications. Diisopropyl azelate fits within this landscape as a dicarboxylic acid ester, a class of compounds known for their utility as plasticizers, lubricants, and intermediates in polymer synthesis. The study of this compound and similar esters contributes to the fundamental understanding of structure-property relationships in ester chemistry, informing the design of new materials with enhanced performance characteristics.

Significance of Azelate Esters in Chemical Synthesis and Industrial Chemistry

Azelaic acid, a nine-carbon dicarboxylic acid, is the parent compound of azelate esters. nih.gov It can be sourced from the ozonolysis of oleic acid, a renewable feedstock, which positions azelaic acid and its derivatives as bio-based building blocks for more sustainable chemical products. nih.govunits.it Azelate esters, in general, are recognized for their excellent low-temperature properties and flexibility, making them valuable as plasticizers in polymers like polyvinyl chloride (PVC) and rubber. nih.govplasticisers.orgrsc.org They are also employed as lubricants and in the synthesis of polyamides, such as Nylon-6,9. wikipedia.orgresearchgate.net The specific properties of this compound, while less documented than other azelate esters like dioctyl azelate, are a subject of ongoing investigation to determine its optimal application niches.

Current Research Landscape and Scholarly Objectives

The current research landscape for this compound is multifaceted, with scholarly objectives aimed at fully characterizing its physicochemical properties, optimizing its synthesis, and exploring its potential applications. A significant area of interest lies in its use as a plasticizer, where research focuses on its efficiency in modifying polymer properties and its potential to replace traditional phthalate-based plasticizers. rsc.org Furthermore, investigations into its performance as a lubricant and its role as a chemical intermediate are active areas of study. Reports on the global market for this compound suggest a growing demand, which is likely to spur further research and development. prnewswire.co.uk

Detailed Research Findings

While specific research exclusively focused on this compound is still emerging, the broader research on azelate esters provides a strong foundation for understanding its potential. Studies on various azelate esters demonstrate their efficacy as bio-based plasticizers that can improve the flexibility and durability of polymers. nih.govrsc.org For instance, research on azelaic acid copolyester plasticizers has shown their potential to replace traditional phthalate (B1215562) esters in PVC applications. rsc.org The synthesis of these esters is often achieved through direct esterification or transesterification, with ongoing research into more efficient and environmentally friendly catalytic methods. rsc.orgmdpi.com

Interactive Data Tables

Below are tables summarizing the key properties and related compounds of this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number26720-23-6
Molecular FormulaC15H28O4
Molecular Weight272.38 g/mol
AppearanceColorless liquid

Note: Data for this compound is limited. The table will be updated as more research becomes available.

Table 2: Related Azelate Esters and Their Applications

Compound NameApplication
Diethyl AzelateUsed in studies as a potential therapeutic agent and in chemical synthesis. mdpi.comchemicalbook.comnih.govnist.gov
Dimethyl AzelateFound in some plants and used as a chemical intermediate. nih.gov
Bis(2-ethylhexyl) AzelateA common commercial lubricant. mdpi.com
Diisodecyl AzelateUsed as a plasticizer. plasticisers.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H28O4 B13780241 Diisopropyl azelate CAS No. 6946-84-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6946-84-5

Molecular Formula

C15H28O4

Molecular Weight

272.38 g/mol

IUPAC Name

dipropan-2-yl nonanedioate

InChI

InChI=1S/C15H28O4/c1-12(2)18-14(16)10-8-6-5-7-9-11-15(17)19-13(3)4/h12-13H,5-11H2,1-4H3

InChI Key

MCQNUBHLBYBDRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCCCCCCC(=O)OC(C)C

Origin of Product

United States

Synthetic Methodologies and Process Optimization for Diisopropyl Azelate

Conventional Esterification Pathways

Conventional methods for synthesizing diisopropyl azelate primarily involve direct esterification and transesterification processes. These pathways are well-established and form the basis of industrial production.

Acid-Catalyzed Esterification Approaches

The most common method for producing this compound is the direct esterification of azelaic acid with isopropanol (B130326). This reaction is typically catalyzed by a strong mineral acid. The process involves heating the reactants, and the equilibrium is driven towards the product side by removing the water formed during the reaction.

Strong acids such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TSA) are frequently used as catalysts. technoarete.orgresearchgate.netcsic.es For instance, the synthesis of diethyl azelate, a similar compound, has been achieved with a yield of 88% using anhydrous hydrogen chloride gas in ethanol, followed by reflux. chemicalbook.com The reaction mechanism involves the protonation of the carboxylic acid group by the acid catalyst, which increases its electrophilicity and facilitates the nucleophilic attack by the alcohol. While effective, these homogeneous catalysts can lead to challenges in separation, potential corrosion issues, and environmental concerns related to waste disposal. researchgate.net

Table 1: Examples of Homogeneous Acid-Catalyzed Esterification
ReactantsCatalystKey ConditionsYield/ConversionReference
Azelaic acid, Anhydrous ethanolHydrogen chloride (gas)Room temp stirring, then 2 hr reflux88% (for diethyl azelate) chemicalbook.com
Sebacic acid, Anhydrous ethanolMethanesulfonic acid1 hr reaction with cyclohexane (B81311) as water entrainer>94% (for diethyl sebacate) google.com
Acrylic acid, EthanolHydrochloric acid (HCl)333.15 K, 7 hrs~46% conversion technoarete.org
Propanoic acid, 1-PropanolSulfuric acid (H₂SO₄)65°C, 3.5 hrs96.9% researchgate.net

Transesterification Processes

Transesterification offers an alternative route to this compound, typically by reacting a more common azelate ester, such as dimethyl azelate or diethyl azelate, with isopropanol. This reaction is also catalyzed by either an acid or a base. The equilibrium is shifted by removing the lower-boiling alcohol (methanol or ethanol) from the reaction mixture.

Acid catalysts facilitate the reaction similarly to direct esterification. Base-catalyzed transesterification, using catalysts like sodium methoxide (B1231860) or potassium hydroxide (B78521), is also possible. While not extensively detailed specifically for this compound in the provided sources, the general principle is widely applied in ester synthesis. beilstein-journals.org For example, the transesterification of other dicarboxylic esters has been documented, and enzyme-catalyzed transesterification of azelate esters has shown high substrate conversion rates of up to 95.1%. acs.orgnih.gov

Advanced Catalytic Systems for this compound Synthesis

To overcome the limitations of conventional acid catalysts, research has focused on developing more advanced, efficient, and environmentally benign catalytic systems. These include homogeneous, heterogeneous, and biocatalytic approaches.

Homogeneous Catalysis in Esterification

Homogeneous catalysis refers to reactions where the catalyst is in the same phase as the reactants, typically a liquid phase. ump.edu.my While traditional mineral acids fall into this category, advancements have explored other types of homogeneous catalysts. Organometallic catalysts, for instance, have been investigated for esterification processes. Organotin (IV) catalysts have been shown to be effective for the esterification of similar dicarboxylic acids, achieving high conversions (>95%) and yields (>85%) at reduced temperatures and low catalyst loadings. google.com Methanesulfonic acid is another example of a highly active homogeneous catalyst that is biodegradable and less corrosive than sulfuric acid, achieving yields of over 94% in the synthesis of diethyl sebacate (B1225510). google.com The primary advantage of homogeneous catalysts is their high activity and selectivity, though catalyst recovery and product purification remain significant challenges. rsc.org

Heterogeneous Catalysis Development

Heterogeneous catalysts exist in a different phase from the reactants, usually a solid catalyst in a liquid reaction mixture. ump.edu.my This offers significant advantages, including easy separation of the catalyst from the reaction products, potential for catalyst recycling, reduced corrosion, and minimized environmental waste. researchgate.netresearchgate.net

For dicarboxylic acid esterification, various solid acid catalysts have been explored. These include:

Ion-exchange resins: Resins like Dowex and Amberlyst have been used for esterification, although they may show lower reaction rates compared to homogeneous catalysts. technoarete.orgresearchgate.netresearchgate.net Amberlyst-15, a sulfonic polystyrene resin, has been successfully used to catalyze the conversion of cellulose (B213188) to levulinic acid with yields up to 59.24%. frontiersin.org

Zeolites: These microporous aluminosilicates can act as shape-selective catalysts. Commercial zeolites like Y, ZSM-5, and Mordenite have been tested for the esterification of free fatty acids. google.com

Metal-exchanged clays (B1170129): Montmorillonite clays exchanged with metal ions (like Al³⁺, Fe³⁺, Cr³⁺) have proven effective for esterifying dicarboxylic acids, with Al³⁺-montmorillonite giving excellent ester yields under mild conditions. researchgate.net

Sulfated metal oxides: Materials like sulfated zirconia and sulfated tin (II) oxide are strong solid acids that show high catalytic activity in esterification reactions. ump.edu.mynih.gov

Table 2: Examples of Heterogeneous Catalysis in Esterification
CatalystReactantsKey ConditionsKey FindingsReference
Al³⁺-montmorilloniteDicarboxylic acids, AlcoholsMild conditionsGood to excellent yields, catalyst is reusable. researchgate.net
Dowex 50WX8Acrylic acid, Ethanol333.15 KSlower reaction rate compared to homogeneous HCl catalyst. technoarete.org
Amberlyst-15Cellulose, GVL/H₂O200°C, 180 minAchieved 59.24% yield of levulinic acid. frontiersin.org
Sulfated tin (II) oxideOleic acid, Trimethylolpropane180°CAchieved 91.2% conversion of oleic acid. ump.edu.my

Biocatalytic Synthesis (Enzyme-Mediated Routes)

Biocatalytic synthesis, employing enzymes like lipases, represents a green and sustainable alternative for ester production. These reactions are characterized by mild operating conditions (typically 40-70°C), high selectivity (chemo-, regio-, and enantioselectivity), and the generation of high-purity products with minimal waste. viamedica.plresearchgate.net

The most commonly used enzyme for this purpose is the immobilized Lipase (B570770) B from Candida antarctica (often sold as Novozym 435). viamedica.plresearchgate.net This enzyme has been successfully used to catalyze the esterification of azelaic acid with various alcohols. For example, the synthesis of dilauryl azelate using Novozym 435 achieved a conversion of over 95%. viamedica.plrsc.org Lipases can catalyze both direct esterification and transesterification reactions. acs.orgnih.gov In direct esterification, the removal of water, often using molecular sieves, is crucial to drive the reaction to completion, with conversions reaching up to 98.7%. acs.orgnih.gov While biocatalysis is highly advantageous from an environmental and product quality perspective, factors like enzyme cost and stability can be limitations.

Table 3: Examples of Biocatalytic Ester Synthesis
EnzymeReaction TypeSubstratesKey ConditionsConversion/YieldReference
Novozym 435 (CALB)EsterificationAzelaic acid, Lauryl alcoholSolvent-free>95% conversion viamedica.plresearchgate.net
Novozym 435 (CALB)EsterificationPhenolic glycosides, Azelaic acid4A molecular sieves98.7% conversion acs.orgnih.gov
Lipozyme TLIMTransesterificationPhenolic glycosides, Azelaic acid ester4A molecular sieves95.1% conversion acs.orgnih.gov
Novozym 435 (CALB)PolycondensationDialkyl diester, Diol, Azido glycerolVaried temp/timeSynthesis of azido-functionalized polyesters rsc.org

Green Chemistry Principles in this compound Production

The application of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves developing cleaner, more efficient methods that minimize waste and energy consumption. Key areas of focus include the use of solvent-free conditions, the design of sustainable catalysts, and the maximization of atom economy and process efficiency.

Traditional esterification processes often rely on solvents to dissolve reactants and facilitate the reaction. However, these solvents contribute significantly to chemical waste and pose environmental risks. Solvent-free synthesis offers a greener alternative by eliminating the need for an auxiliary solvent, thereby reducing waste and simplifying product purification.

One approach is the use of neat (solventless) reaction conditions, where the reactants themselves, typically with a solid catalyst, constitute the entire reaction medium. For the synthesis of dicarboxylic acid esters, this can be achieved by heating the dicarboxylic acid (azelaic acid) with an excess of the alcohol (isopropanol) in the presence of a heterogeneous catalyst. researchgate.netorganic-chemistry.org The excess alcohol can serve as the liquid phase for the reaction.

Another innovative solvent-free method is mechanochemistry, which utilizes mechanical energy, for instance in a ball mill, to drive chemical reactions. organic-chemistry.orgthieme-connect.comnortheastern.edu This technique can achieve quantitative conversion of reactants to esters in very short timeframes, often without the need for catalysts or bases. organic-chemistry.orgthieme-connect.com For dicarboxylic acid esters, mixing the reactants in a planetary ball mill can lead to the formation of the desired product with high efficiency, generating minimal side products. organic-chemistry.org These methods align with green chemistry principles by significantly reducing solvent waste and often lowering the energy requirements of the process. organic-chemistry.orgorganic-chemistry.org

The choice of catalyst is critical in the green synthesis of this compound. Conventional methods often employ homogeneous mineral acids like sulfuric acid, which are corrosive, difficult to separate from the product, and generate significant waste during neutralization. dergipark.org.trmasterorganicchemistry.com Sustainable catalyst design focuses on developing non-toxic, reusable, and highly efficient alternatives.

Enzymatic Catalysts (Biocatalysts): Lipases are highly effective biocatalysts for esterification reactions. nih.gov Specifically, immobilized lipase B from Candida antarctica (commercially available as Novozym 435) has shown high catalytic activity for the esterification of dicarboxylic acids like azelaic acid. nih.gov These enzymatic catalysts offer several advantages:

High Selectivity: Enzymes operate under mild conditions, minimizing the formation of unwanted by-products. nih.gov

Biodegradability: As proteins, they are inherently environmentally benign.

Reusability: Immobilizing the enzyme on a solid support allows for easy separation from the reaction mixture and reuse over multiple cycles. rsc.org Remarkably, supported lipases like Novozym-435 have demonstrated the ability to catalyze esterification effectively even in an aqueous medium, a significant advancement in green catalysis. rsc.org

Heterogeneous Acid Catalysts: Solid acid catalysts provide a recyclable and non-corrosive alternative to liquid acids. mdpi.com Several types have been successfully used for esterification:

Ion-Exchange Resins: Sulfonated polystyrene resins, such as Amberlyst-15, are effective catalysts, although their thermal stability can be limited. mdpi.commdpi.com

Sulfonated Carbons: Carbon-based materials functionalized with sulfonic acid groups serve as robust and highly active catalysts with large surface areas. mdpi.com

Supported Mineral Acids: Catalysts like silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄·SiO₂) have proven to be efficient for the esterification of dicarboxylic acids, allowing for easy recovery and reuse. researchgate.net

Deep Eutectic Solvents (DES): Certain deep eutectic solvents, such as those formed from p-toluenesulfonic acid and benzyltriethylammonium chloride, can act as both the catalyst and the reaction medium, showing high catalytic activity and simple separation from the product. dergipark.org.tr

The following table summarizes the performance of various sustainable catalysts in esterification reactions relevant to this compound synthesis.

Catalyst TypeExample CatalystReactantsKey AdvantagesReported Conversion/YieldReference(s)
Enzymatic Novozym 435 (Immobilized Lipase)Azelaic Acid, Lauryl AlcoholMild conditions, high selectivity, reusable>95% nih.gov
Deep Eutectic Solvent p-TSA:BTEACBenzoic Acid, EthanolDual solvent-catalyst, reusable, high activity88.3% dergipark.org.tr
Ion-Exchange Resin Amberlyst-15Benzoic Acid, EthanolHeterogeneous, easy to separate~70% (lower than DES) dergipark.org.tr
Supported Acid NaHSO₄·SiO₂Dicarboxylic Acids, AlcoholsHeterogeneous, reusable, efficientGood to excellent yields researchgate.net

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactant atoms into the desired product. The ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no by-products.

The synthesis of this compound via Fischer esterification proceeds according to the following balanced equation:

C₉H₁₆O₄ (Azelaic Acid) + 2 C₃H₈O (Isopropanol) → C₁₅H₂₈O₄ (this compound) + 2 H₂O (Water)

The theoretical atom economy is calculated as: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

CompoundMolecular FormulaMolecular Weight ( g/mol )
Azelaic AcidC₉H₁₆O₄188.22
IsopropanolC₃H₈O60.10
This compound C₁₅H₂₈O₄ 272.38
WaterH₂O18.02

Sum of reactant molecular weights = 188.22 + (2 * 60.10) = 308.42 g/mol Atom Economy = (272.38 / 308.42) x 100 ≈ 88.3%

ParameterEffect on EfficiencyTypical Optimized ConditionsReference(s)
Temperature Increases reaction rate, but can affect catalyst stability (especially enzymes).40-75°C, depending on catalyst. dergipark.org.trnih.gov
Substrate Molar Ratio An excess of one reactant (usually the alcohol) drives the equilibrium towards the product.Acid:Alcohol ratios from 1:4 to 1:11 have been used. nih.govui.ac.id
Catalyst Loading Higher loading generally increases reaction rate up to a point.0.2% to 10% by weight, depending on catalyst activity. dergipark.org.trui.ac.id
Reaction Time Longer times increase conversion until equilibrium is reached.Can range from minutes (microwave) to several hours. nih.govui.ac.id

By carefully controlling these variables, the process can be optimized to achieve high yields and conversion rates, complementing the inherently good atom economy of the esterification reaction.

Process Intensification and Scale-Up Considerations

Process intensification refers to the development of innovative equipment and techniques that offer significant improvements in chemical manufacturing, leading to smaller, cleaner, safer, and more energy-efficient processes. google.com For the industrial-scale production of this compound, several process intensification strategies can be employed.

Reactive Distillation: Esterification is an equilibrium-limited reaction. researchgate.net Reactive distillation is a prime example of process intensification where the chemical reactor is integrated with a distillation column. google.com In the synthesis of this compound, this technique would allow for the continuous removal of the water by-product from the reaction zone, shifting the equilibrium towards the formation of the ester and driving the reaction to higher conversion. researchgate.net This approach can significantly reduce reactor volume, residence time, and energy consumption compared to conventional batch processes.

Continuous Flow Reactors: Shifting from traditional batch reactors to continuous flow systems, such as packed bed reactors or microreactors, offers numerous advantages for scale-up. researchgate.net Continuous reactors provide superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and improved safety due to smaller reaction volumes. For this compound synthesis, a continuous flow of azelaic acid and isopropanol could be passed through a heated column packed with a solid acid catalyst, leading to a highly efficient and scalable production method.

Microwave-Assisted Synthesis: The use of microwave irradiation is another intensification technique that can dramatically reduce reaction times from hours to minutes. ui.ac.id Microwaves provide rapid and uniform heating of the reaction mixture, often leading to higher yields compared to conventional heating methods under the same conditions. ui.ac.id The synthesis of fatty acid isopropyl esters has been successfully intensified using microwaves, achieving high yields in as little as five minutes. ui.ac.id This technology offers a pathway to significantly increase throughput for this compound production.

By integrating these advanced strategies, the manufacturing of this compound can be transformed from a conventional batch operation into a modern, intensified process that is more sustainable, economical, and efficient.

Chemical Reactivity, Derivatization, and Transformation Studies of Diisopropyl Azelate

Mechanistic Investigations of Diisopropyl Azelate Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling its transformation and designing synthetic pathways. The primary reactions of interest are hydrolysis and transesterification.

The hydrolysis of this compound, the cleavage of its ester bonds by water, can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of isopropanol (B130326) yield the carboxylic acid (azelaic acid) and regenerate the acid catalyst. This reaction is reversible, and the equilibrium can be shifted by controlling the concentration of water.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the isopropoxide ion results in the formation of a carboxylic acid, which is then deprotonated by the strongly basic isopropoxide ion to form a carboxylate salt. This final acid-base reaction is essentially irreversible and drives the hydrolysis to completion.

While these are the generally accepted mechanisms for ester hydrolysis, specific kinetic and mechanistic studies on this compound are not extensively available in the reviewed literature.

Transesterification is a process where the isopropoxy group of this compound is exchanged with another alcohol. This reaction is typically catalyzed by an acid or a base and is an equilibrium process. The kinetics and thermodynamics of transesterification are crucial for applications such as the synthesis of new esters or polymers.

The reaction generally follows pseudo-first-order kinetics, particularly when one of the reactants is in large excess. The rate of reaction is influenced by factors such as temperature, catalyst concentration, and the nature of the alcohol.

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) determine the feasibility and spontaneity of the reaction. For many transesterification reactions, the process is endothermic, requiring heat input to proceed.

Specific kinetic and thermodynamic data for the transesterification of this compound are not readily found in the literature. However, representative data from studies on the transesterification of other esters for biodiesel production can provide an insight into the expected values.

Table 1: Representative Thermodynamic Parameters for Transesterification Reactions

Parameter Value Range Significance
Activation Energy (Ea) 32 - 36 kJ·mol⁻¹ mdpi.com Energy barrier for the reaction.
Enthalpy of Activation (ΔH) 30 - 34 kJ·mol⁻¹ mdpi.com Heat absorbed or released to reach the transition state.
Entropy of Activation (ΔS) -195 to -196 J·K⁻¹·mol⁻¹ mdpi.com Change in randomness during the formation of the transition state.

Note: The data presented in this table are representative values from studies on the transesterification of waste cooking oil using zeolite catalysts and are intended to provide a general understanding. Specific values for this compound may vary.

Synthesis of this compound Derivatives and Analogs

The modification of the this compound structure can lead to the development of new molecules with diverse functionalities and applications.

While specific examples of the structural modification of this compound are not widely reported, the general principles of organic synthesis allow for several potential modifications. These can include:

Modification of the Alkoxy Group: The isopropyl groups can be replaced with other alkyl or aryl groups through transesterification to produce a variety of azelate diesters with different physical and chemical properties.

Modification of the Acyl Group: The hydrocarbon chain of the azelaic acid backbone could potentially be functionalized, for instance, through reactions at the alpha-carbons, although this is generally less common for simple diesters.

Azelaic acid and its esters are recognized as valuable bio-based monomers for the synthesis of polymers. nih.gov this compound, with its two ester functionalities, can potentially act as a difunctional building block (synthon) in polymerization reactions.

For instance, through transesterification with diols, this compound could be used to synthesize polyesters. The properties of the resulting polymer would depend on the structure of the diol used. The use of azelate esters in the synthesis of rubber-like polymers to impart improved cold resistance has been reported. google.com

Table 2: Potential Polymerization Reactions Involving this compound

Reaction Type Co-reactant Resulting Polymer
Polycondensation (via Transesterification) Diol (e.g., ethylene glycol) Polyester (B1180765)

| Polyamidation (in principle, after conversion to acyl chloride) | Diamine | Polyamide |

Stability and Degradation Pathways in Chemical Systems

The stability of this compound is an important consideration for its storage and application. Like other esters, it is susceptible to degradation under certain conditions.

The primary degradation pathway for this compound is hydrolysis, which can be accelerated by the presence of acids or bases, as discussed in section 3.1.1.

Thermal decomposition is another potential degradation route. While specific studies on the thermal decomposition of this compound are lacking, studies on a related compound, diisopropyl azodicarboxylate, show that decomposition can occur with an onset temperature of around 80°C, releasing significant heat. researchgate.net The thermal decomposition of diisopropyl ether, which shares the isopropyl ether linkage, proceeds through both molecular and radical chain reactions, yielding propene, isopropanol, propane, and acetone. Similar pathways could be anticipated for the isopropyl ester groups in this compound at elevated temperatures.

Oxidative degradation, particularly at elevated temperatures and in the presence of oxygen, can also occur, potentially leading to the formation of a complex mixture of smaller, oxygenated molecules. The presence of tertiary carbons on the isopropyl groups could make them susceptible to radical attack.

Thermal Stability Studies

The thermal decomposition (pyrolysis) of esters is a critical area of study, particularly for compounds used in applications requiring high-temperature stability, such as lubricants and plasticizers. For esters containing a hydrogen atom on the beta-carbon of the alcohol moiety, the primary decomposition pathway is a non-radical, concerted intramolecular elimination reaction, often referred to as a retro-ene or cis-elimination reaction.

Given that the isopropyl groups in this compound possess beta-hydrogens, this mechanism is the most probable route for its thermal degradation. The process involves the formation of a six-membered cyclic transition state, leading to the cleavage of the C-O ester bond and the formation of a carboxylic acid and an alkene. researchgate.netcdnsciencepub.comresearchgate.net In the case of this compound, this reaction would proceed in two steps, eliminating one isopropyl group at a time to yield propene and, ultimately, azelaic acid.

The reaction can be generalized as: Step 1: this compound → Isopropyl Azelate + Propene Step 2: Isopropyl Azelate → Azelaic Acid + Propene

Kinetic studies on the pyrolysis of simple isopropyl esters, such as isopropyl acetate and isopropyl propanoate, confirm that this acid/propene formation is the most favorable decomposition pathway from both kinetic and thermodynamic standpoints. researchgate.netnih.gov The process is homogeneous and unimolecular. Research on the pyrolysis of various aliphatic polyesters further corroborates that this cyclic elimination mechanism is the classical pathway for esters derived from alcohols with available β-hydrogens, with degradation typically initiating at temperatures around 275°C. dtic.mil

The activation energy (Ea) is a key parameter in determining thermal stability. While specific data for this compound is unavailable, studies on analogous compounds provide valuable insight into the expected energy requirements for its decomposition.

Table 1: Kinetic Parameters for Thermal Decomposition of Analogous Isopropyl Esters
CompoundActivation Energy (Ea) (kcal/mol)Primary ProductsReference
Isopropyl Acetate45.0Acetic Acid, Propene cdnsciencepub.com
Isopropyl Propanoate48.4Propanoic Acid, Propene nih.gov
Generic Adipate Polyesters~44.0Carboxylic Acid Ends, Olefinic Ends dtic.mil

Oxidative Degradation Mechanisms

The oxidative degradation of aliphatic esters is a critical factor in their application as lubricants, hydraulic fluids, and plasticizers, as it leads to increased viscosity, acid formation, and sludge. The process is understood to proceed via a free-radical autoxidation mechanism, which is autocatalytic in nature. researchgate.netwikipedia.org This mechanism can be described in three main stages: initiation, propagation, and termination.

Initiation: The process begins with the formation of free radicals from the ester molecule (RH). This can be triggered by heat, light, or the presence of metal catalysts, resulting in the abstraction of a hydrogen atom to form an alkyl radical (R•).

RH → R• + H•

For this compound, the most susceptible sites for hydrogen abstraction are the tertiary C-H bonds on the two isopropyl groups, as well as the C-H bonds alpha to the carbonyl groups on the azelaic acid backbone.

Propagation: The alkyl radical (R•) reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another ester molecule (RH) to form a hydroperoxide (ROOH) and a new alkyl radical (R•), thus propagating the chain reaction. wikipedia.org

R• + O₂ → ROO•

ROO• + RH → ROOH + R•

The ultimate products of this oxidative cascade are diverse and result from the fragmentation of the original ester molecule. Research on analogous diesters used in lubrication has identified several classes of degradation products. mdpi.comresearchgate.netacs.orgbohrium.com

Table 2: Common Products from the Oxidative Degradation of Long-Chain Diesters
Product ClassSpecific ExamplesFormation PathwayReference
Shorter-Chain AcidsFormic acid, Acetic acid, Butanoic acidCleavage and oxidation of the acyl or alkyl chains. mdpi.com
AlcoholsIsopropanol, 2-ethylhexanol (from analogous esters)Cleavage of the C-O ester bond. mdpi.comresearchgate.net
Aldehydes & KetonesAcetone, Propanal, 3-heptanone (from analogous esters)Oxidation of alcohol intermediates or direct chain scission. mdpi.comresearchgate.netscispace.com
Smaller EstersMonoesters of short-chain fatty acidsRe-esterification of degradation products or partial degradation. mdpi.com
Polymeric MaterialsHigher molecular weight sludge/varnishPolymerization and condensation reactions of radical species. researchgate.netscispace.com

For this compound, the oxidation of the isopropyl group would likely lead to the formation of acetone. wikipedia.org Cleavage of the ester linkage would release isopropanol, which could be further oxidized. wikipedia.org Scission and subsequent oxidation of the nine-carbon azelaic acid backbone would produce a range of shorter dicarboxylic and monocarboxylic acids.

Advanced Analytical and Spectroscopic Characterization Methodologies for Diisopropyl Azelate

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a fundamental analytical tool for separating and quantifying components within a mixture. For Diisopropyl Azelate, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are pivotal in assessing its purity and identifying any related substances or impurities.

Gas Chromatography (GC) is a highly sensitive and versatile technique for analyzing volatile compounds. jparonline.com While this compound is more volatile than its parent compound, azelaic acid, the development of a robust GC method is essential for its analysis. The poor volatility of azelaic acid itself hinders its direct applicability in GC analysis, often necessitating derivatization procedures like methylation or silylation to enhance volatility. nih.gov The analysis of its diester, this compound, follows similar principles of method development.

The process of developing a GC method involves several critical steps to achieve optimal separation and analysis. jparonline.com Key considerations include the selection of the stationary phase and column dimensions, the choice of carrier gas and its flow rate, and the optimization of temperature programming. jparonline.commdpi.com For pharmaceutical-grade substances, a Flame Ionization Detector (FID) is commonly used due to its reliability and broad applicability to organic compounds. jparonline.com

Key GC Method Development Parameters:

Column Selection : The choice of a capillary column with an appropriate stationary phase (e.g., a non-polar or mid-polar phase like a polysiloxane) is critical for resolving this compound from potential impurities. Column dimensions such as length, internal diameter, and film thickness affect efficiency and analysis time. jparonline.com

Injector and Detector Temperature : The injector temperature must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. jparonline.commdpi.com Similarly, the detector temperature is set to prevent condensation of the analyte. jparonline.com

Oven Temperature Program : A temperature gradient is typically employed, starting at an initial temperature, holding for a period, then ramping up to a final temperature. mdpi.com This allows for the separation of compounds with different boiling points.

Carrier Gas : Helium is a common carrier gas, with a constant flow rate ensuring reproducible retention times. mdpi.com

Sample Preparation : The sample must be dissolved in a suitable volatile organic solvent for injection into the GC system. jparonline.com

Method validation is performed according to guidelines from bodies like the International Conference on Harmonisation (ICH) to ensure the method is specific, precise, accurate, and linear over a desired concentration range. jparonline.com

Table 1: Typical Parameters for Gas Chromatography (GC) Method Development

Parameter Description Typical Setting/Consideration
Column Fused silica capillary column with a specific stationary phase. DB-17 (30 m x 0.25 mm i.d.) or similar. ajgreenchem.com
Carrier Gas Inert gas to carry the sample through the column. Helium, Nitrogen, or Hydrogen. jparonline.com
Flow Rate The rate at which the carrier gas passes through the column. Constant flow, e.g., 1.5 mL/min. mdpi.com
Injector Type Introduces the sample into the carrier gas stream. Split/Splitless injector is common. jparonline.com
Injector Temp. Temperature at which the sample is vaporized. e.g., 280 °C. mdpi.com
Oven Program Temperature gradient to separate components. e.g., 80°C to 280°C at 10-20 °C/min. mdpi.comajgreenchem.com
Detector Detects the components as they elute from the column. Flame Ionization Detector (FID) or Mass Spectrometer (MS). jparonline.com
Detector Temp. Temperature of the detector to prevent condensation. e.g., 250 °C. ajgreenchem.com

High-Performance Liquid Chromatography (HPLC) is another powerful technique used for the separation, identification, and quantification of compounds. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. For azelaic acid and its derivatives, Reversed-Phase HPLC (RP-HPLC) is a commonly employed method. ijpsonline.comresearchgate.net

The development of an HPLC method for this compound allows for its separation from impurities and its quantification in various formulations. nih.gov Since this compound lacks a strong chromophore, detection can be challenging. ijpsonline.com Therefore, methods may employ UV detection at low wavelengths (e.g., 206 nm) or use universal detectors like an Evaporative Light Scattering Detector (ELSD). ijpsonline.comnih.gov

A specific method for the separation of this compound has been developed using a Newcrom R1 column, which is a reverse-phase column with a positively charged ligand. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Key HPLC Method Parameters:

Stationary Phase : A C18 column (e.g., Kromasil 100-5C18) is a common choice for RP-HPLC. ijpsonline.comresearchgate.net

Mobile Phase : A mixture of an aqueous buffer (e.g., sodium dihydrogen orthophosphate) and an organic solvent like acetonitrile is typical. ijpsonline.comresearchgate.net For mass spectrometry compatibility, volatile buffers like formic acid are used instead of phosphoric acid. sielc.com

Flow Rate : A constant flow rate, such as 1.2 mL/min, is maintained to ensure reproducible results. ijpsonline.com

Detection : UV detection at low wavelengths or ELSD are suitable for compounds with poor UV absorbance. ijpsonline.comnih.gov

Table 2: Example HPLC Method for this compound Analysis

Parameter Condition Source
Column Newcrom R1, 5 µm, 100 Å, 4.6 x 150 mm sielc.com
Mobile Phase Water/Acetonitrile (MeCN)/Phosphoric Acid (H3PO4) sielc.com
Detection UV, ELSD, or Mass Spectrometry (MS) sielc.com

Spectroscopic Elucidation of Molecular Structure and Properties

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the elucidation of molecular structures in organic chemistry. researchgate.netazolifesciences.com It provides detailed information about the chemical environment of individual atoms (specifically, nuclei like ¹H and ¹³C), allowing for the unambiguous confirmation of the structure of this compound. core.ac.uk

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used for complete structural assignment.

¹H NMR : This experiment identifies the different types of protons in the molecule. For this compound, one would expect to see signals corresponding to the methine proton (-CH-) and the methyl protons (-CH₃) of the two isopropyl groups, as well as signals for the methylene protons (-CH₂-) of the azelate backbone. The integration of these signals corresponds to the number of protons of each type.

¹³C NMR : This spectrum shows signals for each unique carbon atom in the molecule. The spectrum of this compound would feature distinct peaks for the carbonyl carbon of the ester, the methine and methyl carbons of the isopropyl groups, and the different methylene carbons of the nine-carbon chain.

2D NMR (e.g., COSY, HSQC, HMBC) : These experiments reveal correlations between nuclei. Correlation Spectroscopy (COSY) shows which protons are coupled to each other, helping to piece together the alkyl chain fragments. azolifesciences.comcore.ac.uk Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly to the carbons they are attached to, while Heteronuclear Multiple Bond Correlation (HMBC) shows longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the isopropyl ester groups to the azelate backbone via the carbonyl carbon. core.ac.uk

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Ester Carbonyl (C=O) N/A ~173
Isopropyl Methine (-CH) ~4.9 - 5.1 (septet) ~67 - 69
Isopropyl Methyl (-CH₃) ~1.2 - 1.3 (doublet) ~21 - 23
Azelate α-CH₂ ~2.2 - 2.4 (triplet) ~33 - 35
Azelate β-CH₂ ~1.5 - 1.7 (quintet) ~24 - 26
Azelate γ, δ-CH₂ ~1.2 - 1.4 (multiplet) ~28 - 30

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. wiley.comdummies.com These two techniques are complementary, as the selection rules governing them differ; IR absorption requires a change in the dipole moment during a vibration, while Raman scattering requires a change in polarizability. wiley.comlibretexts.org

For this compound, the most prominent functional group is the ester.

IR Spectroscopy : The IR spectrum of this compound would be dominated by a very strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch, typically found in the 1735-1750 cm⁻¹ region. libretexts.orgucalgary.ca Other significant absorptions would include C-O stretching vibrations between 1100-1300 cm⁻¹ and various C-H stretching and bending vibrations from the alkyl chains (isopropyl and azelate backbone) in the 2850-3000 cm⁻¹ and below 1500 cm⁻¹ regions, respectively. dummies.comlibretexts.orglibretexts.org

Raman Spectroscopy : Raman spectroscopy is also effective for identifying key functional groups. libretexts.orgnih.gov The C=O stretch of the ester group would also be visible in the Raman spectrum, although its intensity can vary. researchgate.net Raman is often particularly sensitive to the symmetric vibrations of the C-C backbone of the molecule, providing a characteristic "fingerprint" of the compound. spectroscopyonline.com

Table 4: Key Vibrational Modes for this compound

Functional Group Vibrational Mode Typical IR Wavenumber (cm⁻¹) Typical Raman Shift (cm⁻¹)
C-H (Alkyl) Stretching 2850 - 3000 2850 - 3000
C=O (Ester) Stretching 1735 - 1750 (Strong) 1735 - 1750
C-H (Alkyl) Bending 1350 - 1470 1350 - 1470
C-O (Ester) Stretching 1100 - 1300 1100 - 1300

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. uni-saarland.de When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating and identifying components in a mixture. nih.govresearchgate.net

In a typical Electron Ionization (EI) mass spectrum, a molecule is ionized, forming a molecular ion (M⁺•), which can then break apart into smaller, charged fragments. uni-saarland.de

Molecular Ion : For this compound (C₁₅H₂₈O₄), the molecular ion peak would be expected at an m/z corresponding to its molecular weight. This peak may be weak or absent in some EI spectra due to the instability of the initial ion. libretexts.org

Fragmentation Patterns : The fragmentation of this compound would likely proceed through several characteristic pathways for esters. Common fragmentation includes the loss of an isopropoxy group ([M - 87]⁺) or an isopropyl group ([M - 43]⁺). Alpha-cleavage next to the carbonyl group and McLafferty rearrangement are also common fragmentation pathways for esters that can provide structural confirmation. libretexts.org Analysis of these fragment ions helps to piece together the original molecular structure. researchgate.net

Table 5: Potential Mass Spectrometry Fragments for this compound

Fragment Description of Loss Proposed m/z
[C₃H₇]⁺ Isopropyl cation 43
[OC₃H₇]⁺ Isopropoxy cation 59
[M - C₃H₇]⁺ Loss of an isopropyl group 229
[M - OC₃H₇]⁺ Loss of an isopropoxy group 213
[M - C₃H₇O₂]⁺ Loss of an isopropoxycarbonyl group 185

Hyphenated Techniques for Comprehensive Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of this compound. chemijournal.comnih.gov These methods provide a powerful tool for both identifying and quantifying the compound, as well as for detecting and characterizing any impurities or degradation products. The combination of a chromatographic technique's separation power with a mass spectrometer's identification capabilities allows for highly specific and sensitive analysis. asdlib.orgsaspublishers.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary hyphenated technique for the analysis of volatile and semi-volatile compounds like this compound. chemijournal.com In GC-MS, the gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase. ijarnd.com As each component elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing detailed structural information and a unique fragmentation pattern that acts as a chemical fingerprint. asdlib.orgijarnd.com For esters of dicarboxylic acids, such as derivatives of azelaic acid, GC-MS is effective for identification following derivatization to increase volatility. nih.govnih.gov The use of electron ionization (EI) in the mass spectrometer can generate reproducible mass spectra that are searchable against libraries for compound confirmation. humanjournals.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, particularly useful for less volatile or thermally labile compounds. nih.govsaspublishers.com LC separates compounds in a liquid mobile phase, and upon eluting from the column, the analyte is introduced into the mass spectrometer via an interface that removes the solvent and ionizes the compound. nih.gov LC-MS has been successfully applied to the analysis of dicarboxylic acids like azelaic acid. nih.govbiorxiv.org For this compound, LC-MS can be particularly useful for analyzing complex matrices and for stability studies where non-volatile degradation products might be formed. The combination of High-Performance Liquid Chromatography (HPLC) with mass spectrometry offers high selectivity and sensitivity for both identification and quantification. saspublishers.com

TechniquePrincipleApplication for this compound AnalysisKey Advantages
Gas Chromatography-Mass Spectrometry (GC-MS)Separates volatile/semi-volatile compounds in the gas phase followed by mass-based detection and identification. chemijournal.comIdentification of this compound, analysis of volatile impurities, and characterization of related esters. nih.govnih.govHigh resolution, provides structural information for identification, extensive spectral libraries available. asdlib.org
Liquid Chromatography-Mass Spectrometry (LC-MS)Separates compounds in the liquid phase followed by mass-based detection and identification. saspublishers.comAnalysis of this compound in complex mixtures, identification of non-volatile impurities and degradation products. nih.govbiorxiv.orgApplicable to a wide range of compounds, high sensitivity and selectivity, provides molecular weight information. nih.gov

Quantitative Analytical Method Development and Validation

The development and validation of quantitative analytical methods are crucial for ensuring the quality and consistency of this compound in various applications. The process involves establishing a procedure to accurately and precisely measure the concentration of the analyte and validating that the method is suitable for its intended purpose. scispace.comelsevier.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for the quantitative analysis of esters like this compound. ijprajournal.commdpi.com

Method development for this compound quantification typically begins with selecting the appropriate chromatographic technique (HPLC or GC) and optimizing the separation conditions. For an HPLC method, this includes choosing a suitable stationary phase (e.g., C18 column), mobile phase composition, flow rate, and detector wavelength. ijpsonline.comijpsonline.com For a GC method, optimization involves selecting the appropriate column, temperature program, and detector, such as a Flame Ionization Detector (FID). nih.govnih.gov

Once the method is developed, it must be validated according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). elsevier.com Validation demonstrates that the analytical procedure is reliable and produces consistent results. scispace.com Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. scispace.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve. ijpsonline.comoatext.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure analyte is added to a sample matrix and the percentage recovered is calculated. ijpsonline.comoatext.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements and is assessed at different levels (repeatability, intermediate precision). oatext.comijsat.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govijsat.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govijsat.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijpsonline.comijpsonline.com

Validation ParameterDescriptionTypical Acceptance Criteria (Example)
SpecificityEnsures the signal measured is from the analyte of interest. scispace.comNo interference from excipients or degradation products at the analyte's retention time.
LinearityDemonstrates a proportional relationship between concentration and response. ijpsonline.comCorrelation coefficient (r²) ≥ 0.998. ijpsonline.com
AccuracyMeasures the agreement between the measured value and the true value. oatext.comPercent recovery typically between 97-103%. ijpsonline.comijsat.org
PrecisionEvaluates the closeness of repeated measurements. ijsat.orgRelative Standard Deviation (%RSD) ≤ 2%. oatext.comijsat.org
Limit of Detection (LOD)The lowest concentration that can be reliably detected. nih.govSignal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ)The lowest concentration that can be accurately measured. nih.govSignal-to-noise ratio of 10:1.
RobustnessThe method's resistance to small changes in parameters. ijpsonline.com%RSD of results should remain within acceptable limits after minor variations.

Applications of Diisopropyl Azelate in Advanced Materials and Industrial Chemical Processes

Role as a Chemical Intermediate in Organic Synthesis

While often utilized as a finished product component, diisopropyl azelate also serves as a chemical intermediate. The ester functional groups in this compound can undergo several fundamental reactions, allowing it to be a precursor for other valuable molecules.

The primary reactions that this compound can undergo are hydrolysis and transesterification.

Hydrolysis: In the presence of a strong acid or base, the ester bonds can be cleaved to return to azelaic acid and isopropyl alcohol. This can be a step in a multi-stage synthesis where the azelate ester is used as a temporary protecting group for the carboxylic acid functions of azelaic acid.

Transesterification: This is a key process where the isopropyl alcohol portion of the ester is exchanged with another alcohol. mdpi.comresearchgate.net This reaction is critical for creating different, often more complex or higher molecular weight, azelate esters tailored for specific applications, such as polymeric plasticizers or specialized lubricants. polito.itresearchgate.net For example, reacting this compound with a long-chain or polyol alcohol can yield a polyester (B1180765). This process allows for the synthesis of polymers with specific properties, such as flexibility and durability, derived from the azelaic acid backbone. mdpi.com

Additionally, the mono-ester derivative, monomethyl azelate, can be converted to its acyl chloride form. This highly reactive intermediate can then be reacted with various nucleophiles, such as aminopyridines and aminopyrimidines, to create novel heterocyclic compounds with potential bioactivity. nih.gov This demonstrates the utility of the azelate structure as a building block in fine chemical synthesis.

Utilization in Specialty Chemical Formulations (Non-Biological/Non-Human)

This compound is incorporated into a variety of industrial formulations to impart specific physical properties and enhance performance. Its utility spans industrial fluids, polymers, and the coatings, adhesives, sealants, and elastomers (C.A.S.E.) sector.

In the field of industrial fluids, diesters derived from dicarboxylic acids like azelaic acid are valued as high-performance synthetic lubricant base stocks or additives. dtic.mil They are particularly prized for their excellent low-temperature fluidity and high viscosity index. lkouniv.ac.inresearchgate.net A high viscosity index signifies that the oil's viscosity changes minimally with temperature fluctuations, a critical attribute for lubricants operating in a wide range of conditions. lkouniv.ac.inkuraray.com

The properties that make azelate esters, including this compound, effective in lubricants include:

Low Pour Point: They remain fluid at very low temperatures, which is essential for equipment operating in cold climates. researchgate.net

High Viscosity Index (VI): They maintain effective lubrication across a broad temperature spectrum. functionalproducts.com

Good Thermal and Oxidative Stability: Synthetic esters generally exhibit better resistance to breakdown at high temperatures compared to mineral oils.

Good Solvency: They can help to keep other additives in solution and maintain cleaner engine components.

The following table compares the properties of a lubricant base oil with and without the addition of diester additives, illustrating the performance enhancement.

PropertyBase Oil (Polyalphaolefin)Base Oil + 10% Didecyl Sebacate (B1225510)
Kinematic Viscosity @ 100°C (cSt) 4.014.41
Viscosity Index (VI) 124137
Pour Point (°C) -54-68
Cold-Crank Simulator Viscosity @ -35°C (mPa·s) 31002850
Data derived from studies on similar dibasic acid esters. researchgate.net

This compound and similar aliphatic diesters function as highly effective plasticizers, particularly for polyvinyl chloride (PVC) and rubber-like polymers. atamanchemicals.com Plasticizers are additives that increase the flexibility, workability, and softness of a material by embedding themselves between the polymer chains, reducing intermolecular forces. kinampark.com

Azelate esters are classified as low-temperature plasticizers, meaning they impart excellent flexibility to the polymer even in cold conditions. bausano.com This makes them suitable for applications such as wire and cable insulation, artificial leather, and films that must withstand demanding environments. atamanchemicals.com Compared to general-purpose phthalate (B1215562) plasticizers, azelates like di-2-ethylhexyl azelate (DOZ) provide superior low-temperature performance. kinampark.com The use of these specialty plasticizers allows for the creation of PVC products that remain ductile and resistant to cracking at temperatures where standard formulations would become brittle. bausano.comspecialchem.com

The table below demonstrates the typical effects of a plasticizer on the mechanical properties of PVC.

PropertyUnplasticized PVCPVC + 40% Plasticizer
Hardness (Shore A) >10080 - 90
Tensile Strength (MPa) ~5015 - 25
Elongation at Break (%) <50250 - 400
Glass Transition Temp. (Tg) (°C) ~82<0
Illustrative data based on general principles of PVC plasticization. kinampark.com

The C.A.S.E. sector leverages the unique properties of azelate esters and their derivatives, primarily azelate-based polyester polyols. bioplasticsmagazine.comemeryoleo.com These compounds are used to build polymer backbones for polyurethanes and other systems, offering enhanced performance characteristics. specialchem.com

Coatings: In coating formulations, azelate-based polyols contribute to a hydrophobic backbone, which provides excellent resistance to moisture and chemicals. emeryoleo.com They also improve low-temperature performance and UV resistance. Diesters like this compound can also act as coalescing agents, which are temporary plasticizers that help in the formation of a continuous, coherent paint film as it dries. chemicalbull.com

Adhesives and Sealants: The inherent flexibility and hydrophobicity of azelate chemistry improve adhesion properties and the durability of sealants. emeryoleo.comatamanchemicals.com Polyester azelates have been specifically noted for their use in pressure-sensitive adhesives. kinampark.com Formulations for sealants benefit from the low-temperature flexibility and permanence offered by these specialty esters.

Elastomers: As efficient plasticizers, azelate esters are used to soften and improve the flexibility of various synthetic rubbers, such as nitrile and chloroprene (B89495) rubber, enhancing their performance in demanding applications. atamanchemicals.com

Potential in Green Solvents and Reaction Media

There is a significant industrial trend toward replacing traditional, often hazardous, organic solvents with "green" alternatives that are biodegradable, have low toxicity, and are derived from renewable resources. This compound and similar diesters are promising candidates in this area.

The "green" potential of this compound stems from several key attributes:

Biodegradability: Diesters like diisopropyl sebacate are known to be biodegradable, reducing their environmental persistence. specialchem.com

Bio-based Sourcing: Azelaic acid, the precursor to this compound, is commercially produced from the ozonolysis of oleic acid, which is derived from natural, renewable vegetable oils. emeryoleo.com This provides a sustainable alternative to purely petroleum-derived chemicals.

Low Volatility: Compared to many common industrial solvents, this compound has a high boiling point and low vapor pressure, which reduces volatile organic compound (VOC) emissions.

Good Solvency: Its ester functionality provides good solvency for a range of materials, making it a potentially useful medium for certain chemical reactions or as a carrier solvent in formulations. specialchem.com It is already used as a solvent for fragrances in some applications. specialchem.com

While not yet a widespread bulk solvent, its favorable environmental and performance profile suggests potential for increased use in specialized applications where a high-performance, sustainable solvent or reaction medium is required.

Computational Chemistry and Theoretical Modeling of Diisopropyl Azelate

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental geometric and electronic characteristics of a molecule. mdpi.commdpi.com For diisopropyl azelate, these calculations provide a detailed picture of its three-dimensional structure and electron distribution, which are crucial for understanding its reactivity and interactions.

DFT methods, such as those using the B3LYP functional with a 6-311G(d,p) basis set, can be used to optimize the molecule's ground state geometry. mdpi.com This process determines the most stable arrangement of atoms by minimizing the total electronic energy, yielding precise data on bond lengths, bond angles, and dihedral angles. The flexible seven-carbon chain of the azelate backbone and the rotatable isopropyl ester groups suggest a molecule with significant conformational freedom.

Beyond molecular geometry, quantum chemical calculations can map the electronic landscape of the molecule. Key properties that can be determined include:

Molecular Electrostatic Potential (MEP): The MEP surface illustrates the charge distribution across the molecule, highlighting electron-rich and electron-poor regions. For this compound, the MEP would show negative potential (electron-rich) around the carbonyl oxygen atoms, making them sites for electrophilic attack, and positive potential (electron-poor) around the hydrogen atoms.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity. For esters, the HOMO is typically localized around the oxygen atoms, while the LUMO is centered on the carbonyl carbon, consistent with the known reactivity of ester groups. mdpi.com

Atomic Charges: Methods like Restrained ElectroStatic Potential (RESP) can calculate the partial charge on each atom, providing a quantitative measure of the polarity of bonds within the molecule. mdpi.com

A summary of predicted molecular properties for this compound, based on typical results from quantum chemical calculations for similar esters, is presented below. mdpi.comnih.gov

PropertyDescriptionPredicted Characteristic for this compound
Optimized GeometryThe lowest energy 3D arrangement of atoms.A flexible, non-linear structure with multiple low-energy conformations.
Bond Lengths (C=O)The distance between the carbon and oxygen atoms of the carbonyl group.Approximately 1.20 - 1.22 Å.
Bond Lengths (C-O)The distance between the carbonyl carbon and the ester oxygen atom.Approximately 1.33 - 1.36 Å.
Molecular Electrostatic Potential (MEP)The 3D charge distribution.Negative potential localized on carbonyl oxygens; positive potential on alkyl hydrogens.
HOMO-LUMO GapThe energy difference between the highest occupied and lowest unoccupied molecular orbitals.Indicates moderate chemical reactivity, typical for an ester.
Dipole MomentA measure of the overall polarity of the molecule.A non-zero dipole moment due to the polar ester groups.

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. techscience.comucr.edu For a flexible molecule like this compound, MD simulations are invaluable for exploring its vast conformational space and understanding its interactions with other molecules, such as solvents or biological macromolecules. techscience.comoup.comwhiterose.ac.uk

Conformational Analysis: The structure of this compound is defined by numerous rotatable bonds, including those in the central C7 alkyl chain and those within the isopropyl ester groups. This flexibility means the molecule does not exist in a single, rigid state but rather as a dynamic ensemble of interconverting conformations. ucr.edunumberanalytics.com MD simulations can track the rotation around these bonds over nanoseconds or longer, revealing the most probable conformations and the energy barriers between them. ucr.edu Studies on similar long-chain esters have shown they can adopt various shapes, from fully extended linear structures to bent or "hairpin-like" configurations. whiterose.ac.ukconicet.gov.ar The relative population of these conformers is influenced by both intramolecular forces (e.g., van der Waals interactions) and intermolecular interactions with the surrounding environment. conicet.gov.ar

Intermolecular Interactions: MD simulations can model this compound in different environments, such as in an aqueous solution or mixed with other organic molecules. By calculating parameters like the radial distribution function and binding energies, these simulations can detail how the molecule interacts with its surroundings. techscience.com The ester groups are the primary sites for specific interactions, capable of forming hydrogen bonds (as an acceptor) and engaging in dipole-dipole interactions. The long alkyl chain contributes to hydrophobic (van der Waals) interactions. Understanding these intermolecular forces is key to predicting properties like solubility, miscibility with other lubricants or solvents, and its behavior at interfaces. techscience.comconicet.gov.ar

The table below outlines key dihedral angles whose dynamics would be a primary focus of an MD study on this compound.

Interaction/Conformation TypeDescriptionRelevance to this compound
Alkyl Chain ConformationRotation around the C-C bonds of the central heptane (B126788) chain.Determines the overall shape (linear, bent, folded) of the molecule.
Ester Group OrientationRotation around the C-O bonds linking the carbonyl group to the isopropyl group.Affects the accessibility of the polar ester functionality for intermolecular interactions.
Solute-Solvent InteractionsAnalysis of hydrogen bonds and van der Waals forces with surrounding solvent molecules.Crucial for predicting solubility and partitioning behavior in different media.
Radius of Gyration (Rg)A measure of the molecule's compactness.Fluctuations in Rg over time indicate the degree of molecular flexibility.

Reaction Pathway Modeling for Synthesis and Degradation Processes

Computational modeling can be used to investigate the mechanisms, transition states, and energetics of chemical reactions involving this compound, such as its synthesis and degradation. rsc.org

Synthesis Pathway Modeling: this compound is typically synthesized via the Fischer esterification of azelaic acid with isopropanol (B130326), often using an acid catalyst. dntb.gov.uaresearchgate.net Computational chemistry can model this reaction to provide insights into its mechanism. researchgate.net Theoretical models can be constructed for each step of the reaction, including:

Protonation of the carboxylic acid's carbonyl oxygen by the catalyst.

Nucleophilic attack by the isopropanol oxygen on the protonated carbonyl carbon.

Proton transfer and subsequent elimination of a water molecule.

Deprotonation to yield the final ester product.

By calculating the energy of reactants, intermediates, and transition states along this pathway, a reaction energy profile can be generated. rsc.org This profile reveals the activation energy (Ea) for each step, allowing for the identification of the rate-determining step and providing a theoretical basis for optimizing reaction conditions like temperature and catalyst choice. dntb.gov.uamdpi.com

Degradation Pathway Modeling: The primary degradation pathway for this compound is hydrolysis, the reverse of its synthesis, which breaks the ester bonds to yield azelaic acid and isopropanol. This process can be catalyzed by acid or base. Computational models can predict the rate constants for hydrolysis under various conditions. acs.org For instance, modeling base-catalyzed hydrolysis would involve simulating the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. Other potential degradation pathways, such as enzymatic degradation or thermo-oxidative processes at high temperatures, can also be modeled to predict degradation products and rates. researchgate.netmdpi.com

ProcessKey Computational InsightsExample Finding
Acid-Catalyzed Esterification (Synthesis)Identification of transition states, calculation of activation energies for each step.Determining that the nucleophilic attack of the alcohol or the elimination of water is the rate-limiting step. dntb.gov.ua
Base-Promoted Hydrolysis (Degradation)Modeling the energy profile for the addition-elimination mechanism.Predicting hydrolysis rate constants based on the calculated activation energy. acs.org
Thermal DegradationSimulating bond-breaking events at high temperatures to identify initial degradation products.Identifying the weakest bonds and likely fragmentation patterns under thermal stress. mdpi.com

Structure-Property Relationship Predictions (Theoretical Frameworks)

Quantitative Structure-Property Relationship (QSPR) models are theoretical frameworks that correlate the structural or physicochemical features of molecules (known as descriptors) with their macroscopic properties. sci-hub.seunipd.it While specific QSPR models developed exclusively for this compound are not documented, its properties can be reliably estimated using broader models developed for classes of compounds like organic esters or lubricants. sci-hub.seacs.orgmdpi.com

The QSPR approach involves several steps:

Descriptor Calculation: A large number of molecular descriptors are calculated for a set of known compounds. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), or quantum-chemical (e.g., HOMO energy, atomic charges). sci-hub.se

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that links a subset of these descriptors to a specific property (e.g., boiling point, viscosity, or partition coefficient). mdpi.com

Prediction: Once a statistically robust model is established and validated, it can be used to predict the properties of new compounds, like this compound, simply by calculating their molecular descriptors and inputting them into the model equation.

For this compound, QSPR could be used to predict a range of important physical properties, providing valuable data without the need for experimental measurement.

Physical PropertyRelevant Molecular DescriptorsSignificance of Prediction
Boiling PointMolecular Weight, van der Waals Volume, Connectivity Indices. acs.orgImportant for purification (distillation) and assessing volatility.
ViscosityMolecular Shape Descriptors, Surface Area, Polarity. sci-hub.seA critical parameter for applications as a lubricant or plasticizer.
Water SolubilityLogP (Partition Coefficient), Polar Surface Area, Hydrogen Bond Descriptors.Determines environmental fate and behavior in aqueous systems.
Flash PointBoiling Point, Number of Carbon Atoms.Crucial for safety assessment and handling.

Environmental Fate and Chemical Impact of Diisopropyl Azelate

Biodegradation Pathways in Environmental Systems (Chemical Perspective)

The biodegradation of diisopropyl azelate is presumed to follow the general pathways established for other aliphatic esters, particularly dicarboxylic acid esters. researchgate.netmiljodirektoratet.no The primary and most critical step in the microbial degradation of these esters is the enzymatic hydrolysis of the ester bonds. researchgate.netd-nb.info This initial cleavage is catalyzed by esterase enzymes, such as lipases and carboxylesterases, which are ubiquitous in various microbial communities. d-nb.infomdpi.com

The hydrolysis of this compound would break the molecule down into its constituent components: azelaic acid and isopropyl alcohol, as depicted in the following reaction:

This compound + 2 H₂O → Azelaic Acid + 2 Isopropyl Alcohol

Both of these degradation products are generally considered to be readily biodegradable. nih.govgoogle.com Isopropyl alcohol can be utilized by a wide range of microorganisms as a carbon and energy source. Azelaic acid, a naturally occurring dicarboxylic acid, is also susceptible to microbial degradation. mdpi.comnih.gov The microbial metabolism of dicarboxylic acids typically proceeds through β-oxidation, a common fatty acid degradation pathway. researchgate.net

Table 1: Postulated Biodegradation Pathway of this compound

Step Process Description Resulting Products
1 Enzymatic Hydrolysis Cleavage of the two ester linkages by microbial esterases. Azelaic Acid, Isopropyl Alcohol
2 Further Degradation Subsequent microbial metabolism of the initial breakdown products. Carbon Dioxide, Water, Biomass

Environmental Monitoring and Analytical Challenges

Effective monitoring of this compound in environmental samples such as water, soil, and air is crucial for assessing its distribution and fate. The analytical determination of this compound and its degradation products, like azelaic acid, presents several challenges.

The low concentrations at which these compounds are often found in the environment can be below the detection limits of some analytical instruments. researchgate.net Therefore, sensitive analytical methods are required. The most common techniques for the analysis of azelaic acid and its esters are gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov

A significant challenge in the GC analysis of dicarboxylic acids like azelaic acid is their low volatility and potential for thermal degradation in the GC inlet. acs.org To overcome this, a derivatization step is often necessary to convert the polar carboxylic acid groups into more volatile and thermally stable esters, such as methyl or silyl (B83357) esters. nih.govtandfonline.com This adds complexity and potential for error to the analytical procedure.

Sample preparation for environmental matrices can also be complex, often requiring extraction and clean-up steps to remove interfering substances. rsc.org For instance, air samples of azelaic acid have been collected on filters, extracted with a solvent like ethanol, and then derivatized before GC analysis. tandfonline.com

Table 3: Analytical Methods and Challenges for this compound and its Metabolites

Analytical Technique Target Analyte(s) Key Challenges
Gas Chromatography (GC) This compound, Azelaic Acid Low volatility and thermal instability of azelaic acid requires derivatization. acs.org
GC-Mass Spectrometry (GC-MS) This compound, Azelaic Acid Confirmatory identification of analytes at low concentrations. Matrix interference. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) Azelaic Acid Can be used for non-volatile compounds, but may lack the sensitivity of GC for certain applications. nih.gov

Future Directions and Emerging Research Avenues for Diisopropyl Azelate

The trajectory of research and development for diisopropyl azelate is increasingly shaped by the global push towards sustainability, efficiency, and high-performance materials. Future investigations are poised to unlock its full potential, moving beyond current applications and manufacturing paradigms. Key areas of focus include the innovation of green synthetic methodologies, discovery of novel applications in material science, integration into circular economic models, and the adoption of advanced computational and analytical tools for process optimization and discovery.

Q & A

Q. What are the optimal methods for synthesizing and purifying diisopropyl azelate with high yield and purity?

this compound is typically synthesized via esterification of azelaic acid with isopropyl alcohol under acidic catalysis. Key steps include:

  • Catalyst selection : Use sulfuric acid or p-toluenesulfonic acid to accelerate esterification.
  • Reflux conditions : Maintain temperatures between 100–120°C for 6–12 hours to ensure completion.
  • Purification : Post-reaction, neutralize the catalyst, wash with sodium bicarbonate, and perform vacuum distillation to isolate the ester. Purity (>99%) can be verified via gas chromatography (GC) .
  • Quality control : Monitor reaction progress using thin-layer chromatography (TLC) and confirm structural integrity via 1^1H NMR or FT-IR spectroscopy .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?

  • Chromatography : GC with flame ionization detection (FID) quantifies purity, while HPLC-MS identifies trace impurities.
  • Spectroscopy : 1^1H/13^13C NMR confirms ester linkage and branching. FT-IR verifies carbonyl (C=O) and ester (C-O) functional groups.
  • Thermal analysis : Differential scanning calorimetry (DSC) measures melting points and phase transitions.
  • Physical properties : Density and viscosity are determined using calibrated viscometers and pycnometers, with results cross-referenced against computational models (e.g., OPLS-AA or CHARMM36 potentials) .

Advanced Research Questions

Q. How does this compound influence crystallization dynamics in polyester synthesis, and what mechanisms drive its behavior in copolymer systems?

In polyesters, azelate units (derived from this compound) disrupt crystallinity due to their long aliphatic chains. Key findings include:

  • Crystallization studies : Azelate-succinate copolymers show preferential crystallization of succinate units, leaving azelate-rich amorphous phases. This is confirmed via X-ray diffraction (XRD) and DSC, with discrepancies between theoretical and experimental crystallinity attributed to kinetic factors .
  • Mechanistic insights : The ester’s branched isopropyl groups hinder chain packing, reducing melting temperatures. Computational modeling (e.g., molecular dynamics) can predict these effects by simulating intermolecular interactions .

Q. What challenges arise in detecting and quantifying this compound in metabolic studies, and how can they be mitigated?

Azelate derivatives are challenging to detect due to their slow mitochondrial oxidation and reliance on peroxisomal metabolism. Recommended approaches:

  • Sample preparation : Use solid-phase extraction (SPE) to isolate azelate from biological matrices (e.g., plasma or urine).
  • Analytical methods : Employ LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity. Deuterated internal standards (e.g., d4_4-azelate) improve quantification accuracy.
  • Metabolomic integration : Pair with elastic net regression to identify azelate as a biomarker for fatty acid uptake in cancer risk studies .

Q. How can researchers resolve contradictions in experimental data related to this compound’s solvent interactions?

Discrepancies in solubility or density measurements often stem from:

  • Impurity effects : Trace water or alcohols alter polarity. Use Karl Fischer titration to verify anhydrous conditions.
  • Temperature/pressure variability : Density deviations in diisopropyl ether analogs (e.g., ±5% at 303 K) highlight the need for standardized protocols .
  • Computational limitations : Force fields (e.g., GAFF) may overestimate intermolecular forces. Validate simulations with experimental data from controlled studies .

Methodological Recommendations

  • Synthetic optimization : Replace batch reactors with flow chemistry for scalable, reproducible synthesis .
  • Data validation : Cross-check computational predictions (e.g., density, crystallinity) with experimental replicates to identify systematic errors .
  • Ethical considerations : Adhere to institutional guidelines for handling azelate derivatives in metabolic or toxicological studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.